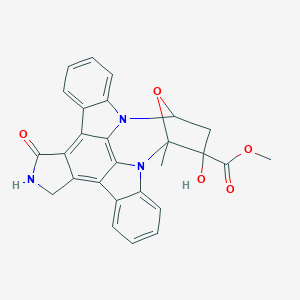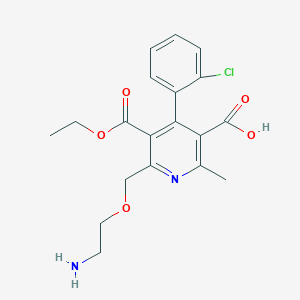
2-((2-Aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic acid, 3-ethyl ester
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of structurally similar compounds involves multi-step chemical reactions, often starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of related pyridonecarboxylic acids and their esters has been achieved through condensation, cyclization, and functional group transformations. These processes typically require the manipulation of functional groups to introduce the desired substituents into the core structure (Egawa et al., 1984; Jones et al., 1990).
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been elucidated using spectroscopic methods such as NMR, IR, and X-ray crystallography. These techniques allow for the detailed understanding of molecular geometry, electron distribution, and intermolecular interactions, which are crucial for predicting reactivity and physical properties (Şahin et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving similar compounds include nucleophilic substitutions, esterifications, and cycloadditions. These reactions are influenced by the electronic nature of the substituents and the core pyridine ring, which can undergo various transformations under different conditions, leading to a wide range of derivative compounds (Gein et al., 2015).
Wissenschaftliche Forschungsanwendungen
Chemical Modification and Application Potential
Xylan Derivatives and Their Application Potential :
- The chemical modification of xylan, a process somewhat analogous to the modification of complex chemicals like the one , leads to new biopolymer ethers and esters with specific properties. These modifications can result in materials with unique properties useful for drug delivery applications among others. Such research demonstrates the potential of chemical modifications in creating substances with tailored functions for specific applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Understanding Metabolic Pathways
Metabolism of the Aspartyl Moiety of Aspartame :
- Studies on the metabolism of aspartame, which shares a complexity similar to the compound by breaking down into simpler components, can provide insights into how complex chemicals are processed in biological systems. Such understanding can be crucial for developing new drugs or chemicals for various applications (Ranney & Oppermann, 1979).
Analysis and Toxicity of Chemical Toxicants
Fatty Acid Esters of 3-Monochloropropanediol A Review
:
- Fatty acid esters, similar in concept to the ester group in the compound of interest, have been studied for their presence in food and potential toxic effects. This research highlights the importance of understanding the occurrence, metabolism, and potential health impacts of chemical compounds used in or resulting from industrial processes (Gao, Li, Huang, & Yu, 2019).
Sorption and Environmental Behavior
Sorption of 2,4-D and Other Phenoxy Herbicides to Soil :
- The study on sorption of herbicides can offer insights into the environmental behavior of complex chemicals, including how they interact with soil and water. Understanding these interactions is crucial for assessing the environmental impact of chemical compounds and developing strategies for mitigating pollution (Werner, Garratt, & Pigott, 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-5-ethoxycarbonyl-2-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5/c1-3-27-19(25)17-14(10-26-9-8-21)22-11(2)15(18(23)24)16(17)12-6-4-5-7-13(12)20/h4-7H,3,8-10,21H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAOOGNJINQWFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N=C1COCCN)C)C(=O)O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150621 | |
| Record name | 2-((2-Aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic acid, 3-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic acid, 3-ethyl ester | |
CAS RN |
113994-38-0 | |
| Record name | 2-((2-Aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic acid, 3-ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113994380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((2-Aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic acid, 3-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((2-AMINOETHOXY)METHYL)-4-(2-CHLOROPHENYL)-6-METHYL-3,5-PYRIDINEDICARBOXYLIC ACID, 3-ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GL2721R3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48575.png)
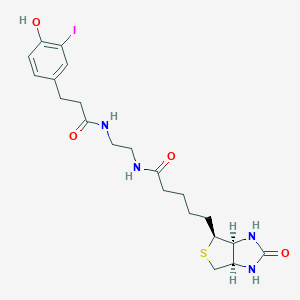
![Ethanone, 2,2'-[(4-methylphenyl)imino]bis[1-phenyl-](/img/structure/B48579.png)
![Benzo[b]perylene](/img/structure/B48583.png)
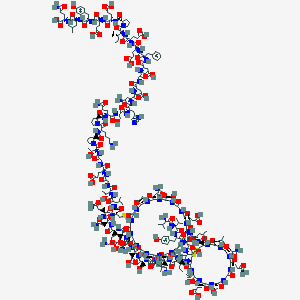
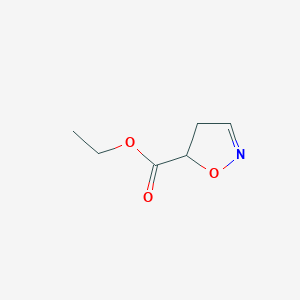


![1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B48596.png)

